molecular formula C18H12N2O B8704821 N-(3-cyanophenyl)naphthalene-2-carboxamide

N-(3-cyanophenyl)naphthalene-2-carboxamide

Cat. No. B8704821
M. Wt: 272.3 g/mol
InChI Key: NETOUGNNGHJWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879893B2

Procedure details

2-Naphtoic acid (10 g, 58 mmol) was dissolved in dichloromethane (100 mL) and N,N-dimethylformamide (0.2 mL) was added followed by thionyl chloride (5.1 ml, 70 mmol). The mixture was heated at reflux temperature for 2 hours. After cooling to room temperature, the mixture was added dropwise to a mixture of 3-aminobenzonitril (6.90 g, 58 mmol) and triethyl amine (10 mL) in dichloromethane (75 mL). The resulting mixture was stirred at room temperature for 30 minutes. Water (50 mL) was added and the volatiles was exaporated in vacuo. The resulting mixture was filtered and the filter cake was washed with water followed by heptane (2×25 mL). Drying in vacuo at 50° C. for 16 hours afforded 15.0 g (95%) of N-(3-cyanophenyl)-2-naphtoic acid amide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Quantity
6.9 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([OH:13])=O.CN(C)C=O.S(Cl)(Cl)=O.[NH2:23][C:24]1[CH:25]=[C:26]([CH:29]=[CH:30][CH:31]=1)[C:27]#[N:28]>ClCCl.O.C(N(CC)CC)C>[C:27]([C:26]1[CH:25]=[C:24]([NH:23][C:11]([C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:1]=2)=[O:13])[CH:31]=[CH:30][CH:29]=1)#[N:28]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
5.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
6.9 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
Drying in vacuo at 50° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)NC(=O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.